molecular formula C8H16ClNO B3100854 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1378798-55-0

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Cat. No.: B3100854
CAS No.: 1378798-55-0
M. Wt: 177.67 g/mol
InChI Key: DHCPGMAVRSKIFC-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a chemical compound with the linear formula C8H16CLNO . It is a white solid with a molecular weight of 177.67 .


Synthesis Analysis

The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol derivatives has been reported in several studies. One method involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex . Another method involves the reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyhydridoborate .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . It can also promote a highly efficient and selective aerobic oxidative lactonization of diols under mild reaction conditions using ambient air as the oxidant .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 177.67 and should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis

    The compound has been a subject of synthesis and structural studies. Lorente, Iriepa, and Gálvez (1990) investigated the synthesis and conformation of acyl derivatives of 9-Azabicyclo[3.3.1]nonan-3-ol. Their work involved NMR spectroscopy to study the conformational behavior of these derivatives in various solvents, revealing important insights about their structural characteristics (Lorente, Iriepa & Gálvez, 1990).

  • Molecular Mechanics and NMR Studies

    Arias-Pérez, Alejo, and Maroto (1997) conducted a comprehensive study using molecular mechanics calculations and NMR spectroscopy to understand the structural aspects of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives. Their research focused on the conformational behavior, influenced mainly by steric factors (Arias-Pérez, Alejo & Maroto, 1997).

Chemical Reactions and Derivatives

  • Reactions with Nitrogen-Containing Nucleophiles

    Moskalenko and Boev (2009) explored the reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles. Their study highlighted the formation of various oximes, hydrazones, and azines, contributing to the understanding of the compound's reactivity (Moskalenko & Boev, 2009).

  • Synthesis of Esters and Pharmacological Aspects

    Iriepa et al. (1995) synthesized and studied esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol. Their work included NMR spectroscopy and pharmacological assays, providing valuable information on the structural and potential medicinal aspects of these derivatives (Iriepa et al., 1995).

Spectroscopic Studies

  • Spectroscopic Analysis: Research by Iriepa, Gil-Alberdi, and Gálvez (1992) involved the synthesis and spectroscopic study of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols. Their investigation provided detailed insights into the compound's spectroscopic characteristics, aiding in the understanding of its structural features (Iriepa, Gil-Alberdi & Gálvez, 1992).

Safety and Hazards

The safety information for 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride includes several hazard statements such as H302, H315, and H319 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Therefore, the development of efficient strategies to access this ring system synthetically is an enticing target for organic chemists .

Properties

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPGMAVRSKIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
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9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
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9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
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9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
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9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Reactant of Route 6
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

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